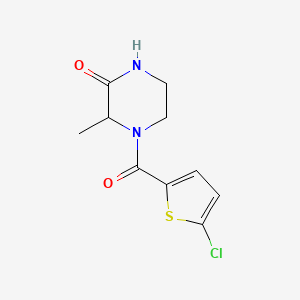![molecular formula C16H20N8OS B1455241 (3R,4R)-4-甲基-3-[甲基(7H-吡咯并[2,3-d]嘧啶-4-基)氨基]-N-(1,3,4-噻二唑-2-基)哌啶-1-甲酰胺 CAS No. 1325181-96-1](/img/structure/B1455241.png)
(3R,4R)-4-甲基-3-[甲基(7H-吡咯并[2,3-d]嘧啶-4-基)氨基]-N-(1,3,4-噻二唑-2-基)哌啶-1-甲酰胺
描述
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H20N8OS and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗血管生成和 DNA 切割研究
该化合物已被研究其在体内抑制血管生成和 DNA 切割能力方面的潜力。这在小鸡绒毛尿囊膜 (CAM) 模型中尤为明显,其中包括与该化合物相似的衍生物在内的新型哌啶类似物有效阻止了血管形成。这些化合物还显示出显着的抗血管生成和 DNA 切割活性,表明它们由于其抗血管生成和细胞毒性作用的结合而具有作为抗癌剂的潜力 (Kambappa 等人,2017 年).
抗癌特性
该化合物的系列新型衍生物显示出作为抗癌剂的巨大潜力。这包括咪唑并[4,5-b]喹喔啉-吲哚酮和噻唑并嘧啶-氧吲哚酮等衍生物的合成和评估,这些衍生物对各种人类癌细胞系表现出优异的抗增殖活性 (Abu‐Hashem & Al-Hussain,2022 年).
药代动力学特征改善
与 (3R,4R)-4-甲基-3-[甲基(7H-吡咯并[2,3-d]嘧啶-4-基)氨基]-N-(1,3,4-噻二唑-2-基)哌啶-1-甲酰胺 相似的化合物的核心结构的修饰导致了具有改善的药代动力学特征的有效肾素抑制剂的开发,这对开发更有效的药物至关重要 (Tokuhara 等人,2018 年).
特定疾病抑制剂的开发
该化合物的衍生物已被研究其在为类风湿性关节炎等疾病开发选择性抑制剂中的作用。例如,合成了一系列具有相似结构的 3(R)-氨基吡咯烷衍生物作为 JAK1 选择性抑制剂,显示出与现有治疗方法相似的疗效 (Chough 等人,2018 年).
作用机制
Target of Action
The primary targets of the compound (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide are the Janus Associated Kinase 1 (JAK1) and Janus Associated Kinase 2 (JAK2) enzymes . These enzymes are non-receptor tyrosine kinases that play a crucial role in mediating signals via the JAK-STAT pathway .
Mode of Action
The compound (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide acts as a selective inhibitor of JAK1 and JAK2 . By inhibiting these enzymes, it disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and immune response .
Biochemical Pathways
The inhibition of JAK1 and JAK2 by (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide affects the JAK-STAT pathway . This pathway is responsible for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .
Pharmacokinetics
Research into similar compounds suggests that they may have improved pharmacokinetic properties, making them suitable for the treatment of conditions such as rheumatoid arthritis .
Result of Action
The molecular and cellular effects of the action of (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide are primarily due to its inhibition of the JAK-STAT pathway . This can lead to a decrease in the activity of genes regulated by this pathway, potentially resulting in reduced inflammation and other effects beneficial for the treatment of diseases like rheumatoid arthritis .
生化分析
Biochemical Properties
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with enzymes such as Janus Associated Kinase 1 (JAK1) and Janus Associated Kinase 2 (JAK2), which are crucial in various signaling pathways . The nature of these interactions involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and modulating downstream signaling processes.
Cellular Effects
The effects of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and reducing cell migration and invasion . Additionally, the compound affects the PI3K-Akt and RAS-MEK-ERK signaling pathways, which are vital for cell survival and proliferation .
Molecular Mechanism
At the molecular level, (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to enzyme inhibition. This inhibition results in the downregulation of signaling pathways that are essential for cell growth and survival . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions and retains its inhibitory activity over extended periods . Degradation products may form under certain conditions, which could influence its efficacy and safety in long-term applications.
Dosage Effects in Animal Models
The effects of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in specific tissues, where it exerts its biological effects. The distribution pattern is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.
属性
IUPAC Name |
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8OS/c1-10-4-6-24(16(25)21-15-22-20-9-26-15)7-12(10)23(2)14-11-3-5-17-13(11)18-8-19-14/h3,5,8-10,12H,4,6-7H2,1-2H3,(H,17,18,19)(H,21,22,25)/t10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVTMZYPQOWPS-PWSUYJOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)NC4=NN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)NC4=NN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


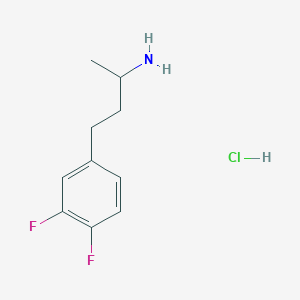
![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)
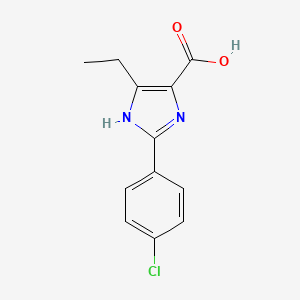
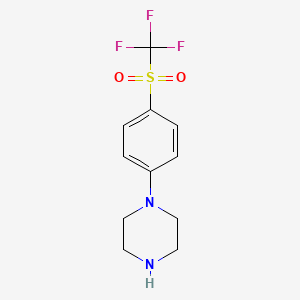
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)

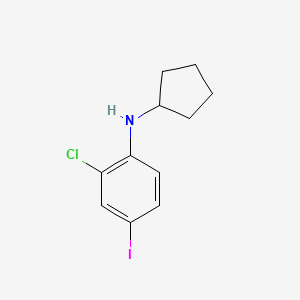
![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)
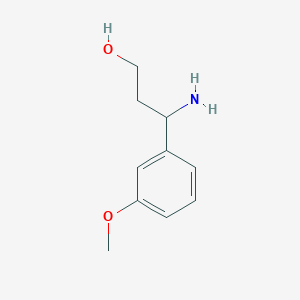
![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)
